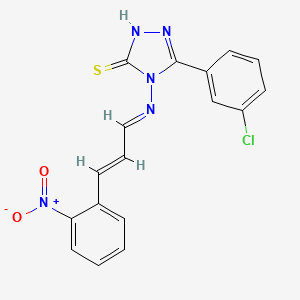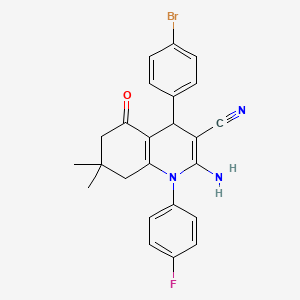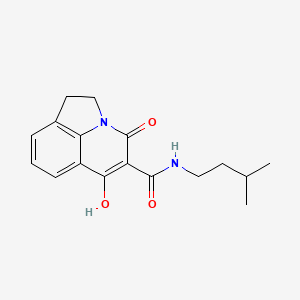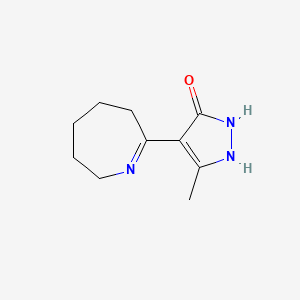
6-(3,4-Dichlorophenyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dichlorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H7Cl2NO and a molecular weight of 252.1 g/mol It is characterized by the presence of a nicotinaldehyde moiety substituted with a 3,4-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)nicotinaldehyde typically involves the reaction of 3,4-dichlorobenzaldehyde with nicotinic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-Dichlorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 6-(3,4-Dichlorophenyl)nicotinic acid.
Reduction: 6-(3,4-Dichlorophenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(3,4-Dichlorophenyl)nicotinaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(3,4-Dichlorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its biological activities and therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorobenzaldehyde: Shares the dichlorophenyl group but lacks the nicotinaldehyde moiety.
Nicotinaldehyde: Contains the nicotinaldehyde moiety but lacks the dichlorophenyl substitution.
Uniqueness
6-(3,4-Dichlorophenyl)nicotinaldehyde is unique due to the combination of the dichlorophenyl and nicotinaldehyde groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Formule moléculaire |
C12H7Cl2NO |
|---|---|
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
6-(3,4-dichlorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7Cl2NO/c13-10-3-2-9(5-11(10)14)12-4-1-8(7-16)6-15-12/h1-7H |
Clé InChI |
ZNQSRAQPCKCNST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC=C(C=C2)C=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


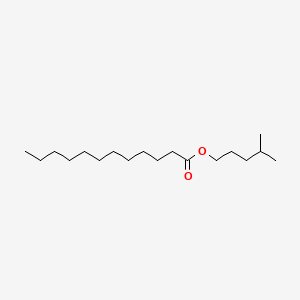
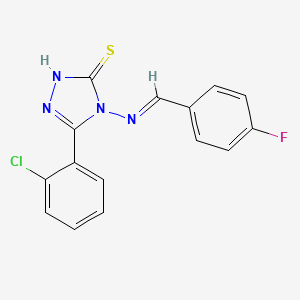

![Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12050959.png)

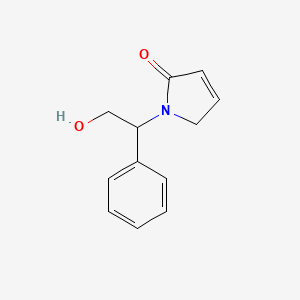
![6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12050969.png)
![2-(2-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12050974.png)
